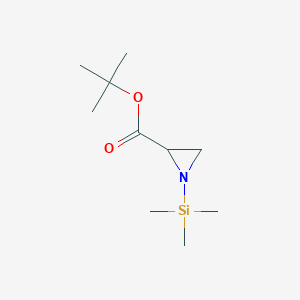
N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide, also known as oxaflumic acid, is an organic compound with a unique chemical structure and a wide range of applications. It has been used as an active ingredient in pharmaceuticals, as a synthetic intermediate in the synthesis of pharmaceuticals, and as a research tool in the fields of biochemistry and physiology. Oxaflumic acid is a potent inhibitor of the enzyme cytochrome P450 (CYP) in the liver, which is responsible for the metabolism of many drugs. This property makes it a useful tool for studying the effects of drugs on the body.
Wirkmechanismus
Oxaflumic acid is a potent inhibitor of the enzyme cytochrome P450 (CYP) in the liver. CYP is responsible for the metabolism of many drugs, and its inhibition by N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid can affect the levels of drugs in the body. Oxaflumic acid binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from functioning.
Biochemical and Physiological Effects
Oxaflumic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, which is involved in the metabolism of drugs. It has also been shown to inhibit the activity of several hormones, including cortisol, which is involved in the regulation of stress.
Vorteile Und Einschränkungen Für Laborexperimente
Oxaflumic acid has several advantages and limitations when used in laboratory experiments. One advantage is that it is a potent inhibitor of the enzyme cytochrome P450, which makes it useful for studying the effects of drugs on the body. Another advantage is that it is relatively inexpensive and easy to obtain. One limitation is that it has a short half-life, which means that it must be used quickly in experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid in scientific research. One potential direction is the development of new drugs that target specific enzymes, such as cytochrome P450, to improve drug efficacy. Another potential direction is the use of N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid as a tool to study the effects of environmental toxins on the body. Additionally, N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid could be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on other organs and tissues. Finally, N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the development and progression of diseases.
Synthesemethoden
Oxaflumic acid can be synthesized from 4-trifluoromethylpiperidine and oxalic acid in a two-step process. In the first step, 4-trifluoromethylpiperidine is reacted with oxalic acid in the presence of a base to form the intermediate, 4-trifluoromethylpiperidine-1-carboxylic acid. In the second step, the intermediate is reacted with oxalyl chloride in the presence of a base to form N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide acid.
Wissenschaftliche Forschungsanwendungen
Oxaflumic acid has been used in a variety of scientific research applications, including the study of drug metabolism, the study of drug-drug interactions, the study of enzyme kinetics, and the study of biochemical pathways. It has also been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body.
Eigenschaften
IUPAC Name |
N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F3N2O2/c13-12(14,15)9-1-5-17(6-2-9)11(18)16-10-3-7-19-8-4-10/h9-10H,1-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBAQVHABWZZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-yl)-4-(trifluoromethyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-ethylpiperazin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431851.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431862.png)
![3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}aniline](/img/structure/B6431867.png)
![3,5-dichloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]benzamide](/img/structure/B6431880.png)
![(2E)-3-(furan-2-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B6431888.png)
![6-(difluoromethyl)-3-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6431889.png)


![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)
![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)



